2-Methylethcathinone
Overview
Description
2-Methylethcathinone, also known as 2-(ethylamino)-1-(2-methylphenyl)propan-1-one, is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to amphetamines and are known for their stimulant effects. This compound has gained attention due to its psychoactive properties and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylethcathinone typically involves the reaction of 2-methylpropiophenone with ethylamine. The process includes the following steps:
Bromination: 2-Methylpropiophenone is brominated to form 2-bromo-2-methylpropiophenone.
Amination: The brominated intermediate is then reacted with ethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .
Chemical Reactions Analysis
Types of Reactions: 2-Methylethcathinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Various substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2-Methylethcathinone has several scientific research applications:
Mechanism of Action
2-Methylethcathinone exerts its effects by interacting with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. It acts as a substrate for these transporters, leading to increased release and inhibited reuptake of these neurotransmitters. This results in heightened synaptic concentrations and enhanced stimulant effects .
Comparison with Similar Compounds
Mephedrone: Another synthetic cathinone with similar stimulant effects.
Methylone: Known for its empathogenic and stimulant properties.
Ethylone: Shares structural similarities and psychoactive effects with 2-Methylethcathinone.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Its ethylamino group differentiates it from other cathinones, affecting its interaction with monoamine transporters and resulting in distinct psychoactive effects .
Properties
IUPAC Name |
2-(ethylamino)-1-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-10(3)12(14)11-8-6-5-7-9(11)2/h5-8,10,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQUHAZEXMTKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342761 | |
Record name | 2-(Ethylamino)-1-(2-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439439-84-5 | |
Record name | 2-Methylethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439439845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylamino)-1-(2-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414NIC58CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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